4-hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone or aldehyde. This reaction is often carried out under reflux conditions in the presence of a catalyst such as acetic acid.
Hydroxybenzohydrazide Formation: The hydroxybenzohydrazide moiety can be introduced by reacting the pyrazolopyrimidine core with 4-hydroxybenzohydrazide under mild conditions. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and cancer progression.
Biological Studies: It has shown promise in studies related to its anticancer activity, with significant cytotoxic effects against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The compound’s ability to bind to the ATP-binding site of CDKs is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolopyrimidine core and have been studied for their kinase inhibitory properties.
Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety have been explored for their antimicrobial and anticancer activities.
Uniqueness
4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its combination of the pyrazolopyrimidine core and the hydroxybenzohydrazide moiety. This structural combination enhances its potential as a multi-target inhibitor, making it a valuable compound for further research and development.
Properties
CAS No. |
869073-23-4 |
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Molecular Formula |
C13H12N6O2 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-hydroxy-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C13H12N6O2/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-2-4-9(20)5-3-8/h2-7,20H,1H3,(H,18,21)(H,14,15,17) |
InChI Key |
UIEMGMMBRWWJAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=C(C=C3)O |
solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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